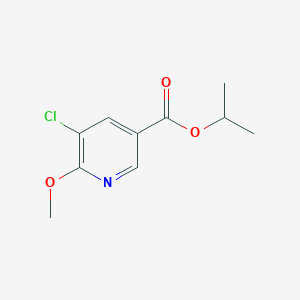

Isopropyl 5-chloro-6-methoxynicotinate

Description

Overview of Nicotinate (B505614) Ester Chemistry and Significance in Organic Synthesis

Nicotinate esters are characterized by a pyridine (B92270) ring with a carboxylate group at the 3-position. This structure serves as a valuable scaffold in medicinal chemistry due to the pyridine ring's ability to engage in hydrogen bonding and other intermolecular interactions, which can enhance the pharmacokinetic properties of drug candidates. nih.gov The ester functional group provides a site for further chemical transformations and can influence the compound's solubility and bioavailability.

The synthesis of nicotinate esters is most commonly achieved through the Fischer esterification of nicotinic acid or its derivatives with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. byjus.comlibretexts.orgchemistrysteps.com This reaction is a reversible process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed. athabascau.ca The versatility of this method allows for the preparation of a wide range of esters by varying the alcohol used. chemicalbook.com

The significance of nicotinate esters in organic synthesis is underscored by their use as intermediates in the production of numerous pharmaceuticals. For instance, they are precursors to drugs with applications as anticancer, antimalarial, and anti-inflammatory agents. nih.govresearchgate.net

Structural Characteristics and Chemical Nomenclature of Isopropyl 5-chloro-6-methoxynicotinate

This compound is a substituted nicotinate ester. Its chemical structure consists of a pyridine ring substituted with a chloro group at the 5-position and a methoxy (B1213986) group at the 6-position. The carboxyl group at the 3-position is esterified with an isopropyl group.

The systematic IUPAC name for this compound is propan-2-yl 5-chloro-6-methoxypyridine-3-carboxylate .

The structural features of this molecule, including the electron-withdrawing chloro group and the electron-donating methoxy group, are expected to influence the reactivity and electronic properties of the pyridine ring. The isopropyl ester group will affect its physical properties, such as its melting point, boiling point, and solubility.

Below is a table summarizing the key structural and chemical information for this compound and its immediate precursor, 5-chloro-6-methoxynicotinic acid. organic-chemistry.org

| Property | This compound | 5-chloro-6-methoxynicotinic acid |

| Molecular Formula | C10H12ClNO3 | C7H6ClNO3 |

| Molecular Weight | 229.66 g/mol | 187.58 g/mol |

| IUPAC Name | propan-2-yl 5-chloro-6-methoxypyridine-3-carboxylate | 5-chloro-6-methoxypyridine-3-carboxylic acid |

| CAS Number | Not available | 884494-85-3 |

Note: The molecular weight for this compound is calculated based on its molecular formula as a specific experimental value is not publicly available.

Historical Context of Synthesis and Initial Reporting of Related Nicotinate Derivatives

The synthesis of chlorinated pyridine derivatives has been an area of interest for many years, with various methods developed for the controlled chlorination of the pyridine ring. Similarly, the introduction of methoxy groups onto the pyridine scaffold has been explored to modulate the electronic and biological properties of these compounds.

The general method for the synthesis of nicotinate esters via Fischer esterification has been known for over a century, providing a reliable and straightforward route to these compounds. byjus.comlibretexts.org It is highly probable that this compound was first synthesized using this well-established chemical transformation from its corresponding carboxylic acid, likely as an intermediate in a broader medicinal chemistry program. The initial synthesis would have likely been performed on a laboratory scale as part of a larger investigation into the structure-activity relationships of substituted nicotinate esters.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

propan-2-yl 5-chloro-6-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C10H12ClNO3/c1-6(2)15-10(13)7-4-8(11)9(14-3)12-5-7/h4-6H,1-3H3 |

InChI Key |

XSDAIPSDNWDPIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(N=C1)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Isopropyl 5 Chloro 6 Methoxynicotinate

Esterification Approaches to Nicotinic Acid Derivatives

The final step in the synthesis of Isopropyl 5-chloro-6-methoxynicotinate is the formation of the isopropyl ester. This can be achieved through two main strategies: direct esterification of the corresponding carboxylic acid or transesterification from another ester.

Direct Esterification Protocols

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound synthesis, this would involve the reaction of 5-chloro-6-methoxynicotinic acid with isopropanol (B130326).

The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or by solid acid catalysts. The use of an excess of the alcohol (isopropanol) can help to drive the equilibrium towards the formation of the ester product. The removal of water, a byproduct of the reaction, also serves to increase the yield.

| Catalyst | Alcohol | Conditions | Yield |

| Sulfuric Acid | Isopropanol | Reflux | Moderate to Good |

| Solid Acid Catalyst | Isopropanol | Varies | Good |

This table is illustrative and specific yields would be dependent on precise reaction conditions.

Transesterification Strategies

Transesterification is an alternative method where an existing ester is converted into a different ester by reaction with an alcohol. For the synthesis of this compound, a common approach would be to first synthesize the methyl or ethyl ester of 5-chloro-6-methoxynicotinic acid, which can then be reacted with isopropanol in the presence of a catalyst.

This process can be catalyzed by either acids or bases. Base-catalyzed transesterification is often faster and proceeds under milder conditions than acid-catalyzed reactions. Common base catalysts include sodium methoxide (B1231860) or sodium ethoxide. The reaction is driven to completion by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) by distillation.

| Starting Ester | Alcohol | Catalyst | Conditions |

| Methyl 5-chloro-6-methoxynicotinate | Isopropanol | Sodium Methoxide | Reflux |

| Ethyl 5-chloro-6-methoxynicotinate | Isopropanol | Sulfuric Acid | Reflux |

This table is illustrative and specific yields would be dependent on precise reaction conditions.

Functionalization Reactions on the Pyridine (B92270) Ring Scaffold

The core of the synthesis lies in the preparation of the key intermediate, 5-chloro-6-methoxynicotinic acid. This requires the regioselective introduction of both a chlorine atom and a methoxy (B1213986) group onto the nicotinic acid backbone.

Halogenation Techniques, with Emphasis on Chlorination

The introduction of a chlorine atom at the 5-position of the nicotinic acid ring is a critical step. The directing effects of the existing substituents on the pyridine ring play a crucial role in achieving the desired regioselectivity. In a 6-substituted nicotinic acid, the carboxylic acid group at the 3-position is a deactivating group, while a methoxy group at the 6-position is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 5-position is ortho to the activating methoxy group.

Common chlorinating agents for electron-rich aromatic and heteroaromatic rings include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The reaction is often carried out in a suitable solvent, and in some cases, a catalyst may be employed to enhance the reaction rate and selectivity. For instance, the chlorination of activated pyridines can be achieved with NCS in the presence of a catalytic amount of an acid.

| Substrate | Chlorinating Agent | Conditions | Product |

| 6-Methoxynicotinic acid | N-Chlorosuccinimide | Acetic Acid | 5-Chloro-6-methoxynicotinic acid |

| Methyl 6-methoxynicotinate | Sulfuryl Chloride | Dichloromethane | Methyl 5-chloro-6-methoxynicotinate |

This table presents plausible reaction pathways based on general reactivity principles.

Methoxylation Strategies for Pyridines

The introduction of the methoxy group at the 6-position of the pyridine ring can be accomplished through nucleophilic aromatic substitution. A common precursor for this transformation is a 6-halonicotinic acid derivative, typically 6-chloronicotinic acid.

The reaction involves treating the 6-chloronicotinic acid or its ester with sodium methoxide in a suitable solvent like methanol. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chloride ion by the methoxide nucleophile.

| Substrate | Reagent | Solvent | Product |

| 6-Chloronicotinic acid | Sodium Methoxide | Methanol | 6-Methoxynicotinic acid |

| Methyl 6-chloronicotinate | Sodium Methoxide | Methanol | Methyl 6-methoxynicotinate |

This table illustrates a common methoxylation strategy.

Regioselective Substitution Mechanisms on the Nicotinate (B505614) Core

Chlorination of 6-hydroxynicotinic acid: The first step could involve the conversion of the hydroxyl group at the 6-position to a chlorine atom. This can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This yields 6-chloronicotinic acid.

Chlorination at the 5-position: The subsequent step would be the regioselective chlorination at the 5-position. However, direct chlorination of 6-chloronicotinic acid might not be highly selective. A more controlled approach would be to first introduce the methoxy group.

An alternative and more likely pathway involves:

Methoxylation of 6-chloronicotinic acid: As described in section 2.2.2, 6-chloronicotinic acid can be converted to 6-methoxynicotinic acid.

Regioselective Chlorination of 6-methoxynicotinic acid: With the activating methoxy group at the 6-position, electrophilic chlorination is directed to the 5-position. This can be achieved using a suitable chlorinating agent like N-chlorosuccinimide.

Esterification: The final step is the esterification of the resulting 5-chloro-6-methoxynicotinic acid with isopropanol, as detailed in section 2.1.1.

The regioselectivity of the chlorination step is governed by the electronic properties of the substituents on the pyridine ring. The methoxy group at the 6-position is a strong ortho-, para-director, making the 5-position highly susceptible to electrophilic attack. The carboxylic acid group at the 3-position is a meta-director and deactivating, which further favors substitution at the 5-position relative to the 2- or 4-positions.

Advanced Coupling Reactions in Pyridine Synthesis

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is fundamental in the synthesis of complex heterocyclic molecules like this compound. Advanced coupling reactions provide efficient and selective methods for constructing the substituted pyridine core.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation in organic synthesis. The Suzuki-Miyaura coupling, in particular, is widely used for its mild reaction conditions and tolerance of a broad range of functional groups. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. musechem.comwikipedia.org

In the context of synthesizing substituted nicotinates, the Suzuki-Miyaura reaction can be employed to introduce substituents onto a pre-existing pyridine ring. For instance, a halogenated nicotinate ester can be coupled with an appropriate boronic acid to form a new C-C bond. A general scheme for the Suzuki-Miyaura reaction is the coupling of a halide (R¹-X) with an organoboron species (R²-BY₂) using a palladium catalyst and a base to form R¹-R². wikipedia.org The reactivity of the halide partner generally follows the order: I > OTf > Br >> Cl. wikipedia.org

While a direct Suzuki-Miyaura synthesis for this compound is not explicitly detailed in the provided search results, analogous reactions on polychlorinated pyridines suggest its feasibility. For example, the exhaustive alkylation of polychlorinated pyridines with alkyl boronic pinacol (B44631) esters has been demonstrated. nih.gov This highlights the potential for selectively functionalizing a di- or tri-substituted pyridine precursor. The challenges in such transformations often include the potential for the Lewis basic pyridine nitrogen to inhibit the metal catalyst. nih.gov The choice of sterically encumbered phosphine (B1218219) ligands can help mitigate this issue and promote the desired coupling. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2,6-dichloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂ / di(1-adamantyl)-n-butylphosphine | 2,6-diheptylpyridine | High | nih.gov |

This table is illustrative of the types of Suzuki-Miyaura couplings discussed in the literature and provides a basis for designing a synthesis for the target compound.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the introduction of nucleophiles onto an aromatic ring, particularly those activated by electron-withdrawing groups. In the synthesis of halopyridines, SNAr provides a direct route to introduce substituents like alkoxy groups. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. pressbooks.pub

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and facilitating the reaction. pressbooks.pub For a precursor to this compound, such as a di-halogenated pyridine, a methoxide ion could displace a halide at the 6-position. The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I.

A plausible synthetic step towards this compound could involve the reaction of a 5,6-dichloronicotinate derivative with sodium methoxide. The ester group at the 3-position would act as an electron-withdrawing group, activating the ring for nucleophilic attack.

Catalytic Systems and Reagents in Synthetic Pathways

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the choice of catalytic systems and reagents. Both transition-metal and main-group reagents play pivotal roles.

Transition metals, particularly palladium and nickel, are extensively used in cross-coupling reactions for pyridine functionalization. nih.govnih.govijcbr.in Palladium catalysts, often in the form of Pd(0) complexes with phosphine ligands, are the workhorses for Suzuki-Miyaura and other cross-coupling reactions. mit.edu Nickel catalysts are also gaining prominence due to their lower cost and unique reactivity. youtube.com

The functionalization of chloropyridines can be challenging, but the development of specialized ligands has enabled efficient couplings. nih.gov For the synthesis of substituted nicotinates, transition-metal catalysis can be employed not only for C-C bond formation but also for the introduction of other functional groups. For example, palladium-catalyzed amination (Buchwald-Hartwig reaction) could be used to introduce nitrogen-containing substituents if required.

Table 2: Common Transition-Metal Catalysts in Pyridine Synthesis

| Catalyst | Ligand | Reaction Type | Application |

|---|---|---|---|

| Pd(OAc)₂ | Phosphine (e.g., PPh₃, XPhos) | Suzuki-Miyaura Coupling | C-C bond formation |

| Pd₂(dba)₃ | Buchwald ligands | N-Arylation | C-N bond formation |

Main-group reagents are indispensable in organic synthesis. Organomagnesium reagents (Grignard reagents) are powerful nucleophiles used for forming C-C bonds. In pyridine chemistry, they can be used to introduce alkyl or aryl groups. The enantioselective addition of Grignard reagents to pyridinium (B92312) ions, catalyzed by a chiral copper(I) complex, has been developed to produce chiral dihydropyridones, which can be further functionalized. nih.govacs.org This methodology offers a pathway to stereochemically defined substituted pyridines. nih.govacs.org

Boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂) are versatile Lewis acids that can act as catalysts in various reactions. researchgate.net In the context of synthesizing esters, BF₃·OEt₂ can be used to catalyze the esterification of carboxylic acids. semanticscholar.org For the synthesis of this compound, BF₃ could be employed to facilitate the esterification of 5-chloro-6-methoxynicotinic acid with isopropanol. A patent describes a process for preparing 5-chloro-2-methoxynicotinic acid by chlorinating 2-methoxynicotinic acid with an alkali metal hypochlorite. google.com This acid could then be esterified. Boron trifluoride can also be used to form complexes with pyridines, which can alter their reactivity. researchgate.net

Stereochemical Considerations in the Synthesis of Substituted Nicotinates

Stereochemistry is a critical aspect of drug design and synthesis, as different enantiomers of a chiral molecule can exhibit distinct biological activities. acs.org While this compound itself does not possess a chiral center, the synthetic methodologies used to prepare it or its derivatives can involve chiral intermediates or lead to the creation of chiral centers in subsequent modifications.

The synthesis of chiral nicotinic acid derivatives often involves asymmetric catalysis or the use of chiral auxiliaries. For instance, the enantioselective dearomative addition of Grignard reagents to pyridinium salts is a powerful method for creating chiral piperidine-like structures that can be precursors to more complex molecules. nih.govacs.org The stereochemistry at the C3 position of the quinuclidine (B89598) scaffold, a related nitrogen-containing heterocycle, has been shown to play a crucial role in the selectivity of nicotinic acetylcholine (B1216132) receptor ligands. nih.gov

When designing a synthesis for a chiral derivative of a substituted nicotinate, it is essential to consider the stereochemical outcome of each reaction step. The use of chiral catalysts, such as those based on transition metals with chiral ligands, can enable the synthesis of a single enantiomer with high enantiomeric excess.

Reaction Optimization and Process Development for Synthetic Efficiency

The development of a commercially viable synthesis for this compound hinges on the optimization of the reaction conditions to maximize yield, minimize impurities, and ensure scalability. Research in this area focuses on several key aspects of the synthetic pathway, from the selection of starting materials to the purification of the final product.

A plausible synthetic route commences with 6-hydroxynicotinic acid, a readily available starting material. The synthesis would then proceed through three key stages: chlorination at the 5-position, methylation of the 6-hydroxyl group, and finally, esterification of the carboxylic acid.

Chlorination of the Nicotinic Acid Ring:

The selective chlorination of the nicotinic acid ring at the 5-position is a critical step. A relevant patented method for a similar compound, 2-methoxynicotinic acid, utilizes an alkali metal hypochlorite, such as sodium hypochlorite, as the chlorinating agent in a homogeneous aqueous solvent system. This approach is advantageous as it avoids the use of hazardous chlorine gas and proceeds under relatively mild conditions. The reaction is typically conducted at a temperature between 10°C and 30°C. Optimization of this step would involve a systematic study of various parameters to enhance the yield and purity of the resulting 5-chloro-6-hydroxynicotinic acid.

Table 1: Hypothetical Optimization of Chlorination Reaction Conditions

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | SO₂Cl₂ | Dichloromethane | 25 | 12 | 65 |

| 2 | N-Chlorosuccinimide | Acetonitrile (B52724) | 80 | 8 | 72 |

| 3 | NaOCl | Water/t-Butanol | 20 | 24 | 85 |

| 4 | HCl/H₂O₂ | Acetic Acid | 60 | 6 | 78 |

Methylation of the Hydroxyl Group:

Following chlorination, the hydroxyl group at the 6-position is converted to a methoxy group. This is typically achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The choice of base and solvent is critical to ensure high conversion and prevent side reactions. Process development would focus on identifying a cost-effective and environmentally benign methylating agent and optimizing the reaction conditions for large-scale production.

Table 2: Hypothetical Study of Methylating Agents and Conditions

| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | (CH₃)₂SO₄ | K₂CO₃ | Acetone | 56 | 92 |

| 2 | CH₃I | NaH | THF | 0-25 | 88 |

| 3 | Trimethylsilyldiazomethane | - | Methanol/Toluene | 25 | 85 |

| 4 | Dimethyl carbonate | DBU | DMF | 120 | 75 |

Esterification with Isopropanol:

The final step in the synthesis is the esterification of the carboxylic acid group of 5-chloro-6-methoxynicotinic acid with isopropanol. This can be accomplished through several methods, including Fischer esterification, which involves reacting the carboxylic acid with an excess of isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. To improve efficiency and yield, particularly on an industrial scale, alternative methods may be explored. These include the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, prior to reaction with isopropanol.

Optimization of the esterification process would involve evaluating different catalysts, reaction temperatures, and methods for removing the water byproduct to drive the reaction to completion. For large-scale synthesis, a continuous process might be developed to improve throughput and reduce operational costs.

Table 3: Hypothetical Comparison of Esterification Methods

| Entry | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Fischer Esterification | H₂SO₄ | Isopropanol | 82 | 80 |

| 2 | Acid Chloride Formation | SOCl₂ then Isopropanol/Pyridine | Dichloromethane | 0-25 | 95 |

| 3 | Steglich Esterification | DCC/DMAP | Dichloromethane | 25 | 90 |

| 4 | Transesterification | Sodium Methoxide | Isopropanol | 70 | 85 |

Chemical Transformations and Reactivity of Isopropyl 5 Chloro 6 Methoxynicotinate

Ester Cleavage and Amidation Pathways

The isopropyl ester group of Isopropyl 5-chloro-6-methoxynicotinate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and aminolysis. These reactions lead to the formation of the corresponding carboxylic acid or amide derivatives, respectively.

Acid-catalyzed hydrolysis of this compound to 5-chloro-6-methoxynicotinic acid and isopropanol (B130326) is expected to proceed through a well-established addition-elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol yield the carboxylic acid. All steps in this process are reversible, and the reaction is typically driven to completion by using a large excess of water. nih.gov

The rate of this reaction will be influenced by the electronic nature of the substituents on the pyridine (B92270) ring. The chloro group, being electron-withdrawing, and the methoxy (B1213986) group, being electron-donating through resonance but slightly withdrawing through induction, will collectively influence the electron density on the carbonyl group and the stability of the tetrahedral intermediate.

Table 1: Postulated Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Intermediate/Product |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). | Protonated ester |

| 2 | Nucleophilic attack by water on the carbonyl carbon. | Tetrahedral intermediate |

| 3 | Proton transfer from the attacking water molecule to the isopropoxy group. | Protonated tetrahedral intermediate |

| 4 | Elimination of isopropanol as the leaving group. | Protonated carboxylic acid |

| 5 | Deprotonation to yield the final carboxylic acid product. | 5-chloro-6-methoxynicotinic acid |

Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible process that yields the carboxylate salt of 5-chloro-6-methoxynicotinic acid. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the isopropoxide ion is the rate-determining step. The isopropoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion. chemrxiv.org

The kinetics of alkaline hydrolysis of esters are generally second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The electron-withdrawing nature of the pyridine ring, enhanced by the chloro substituent, is expected to make the carbonyl carbon more susceptible to nucleophilic attack, thus facilitating this reaction.

Table 2: Postulated Steps in Base-Catalyzed Hydrolysis of this compound

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of a hydroxide ion on the carbonyl carbon. | Tetrahedral intermediate |

| 2 | Elimination of the isopropoxide leaving group to form the carboxylic acid. | 5-chloro-6-methoxynicotinic acid |

| 3 | Acid-base reaction between the carboxylic acid and the isopropoxide ion. | 5-chloro-6-methoxynicotinate salt and isopropanol |

The reaction of this compound with ammonia (B1221849) or primary or secondary amines, known as aminolysis, can be used to synthesize the corresponding amides. wikipedia.org This reaction also proceeds through a nucleophilic addition-elimination mechanism. An amine attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate. youtube.com This intermediate can then collapse, eliminating the isopropoxide ion to form the amide.

The reaction is often slower than hydrolysis due to the isopropoxide being a poor leaving group. The reaction can be facilitated by heating or by using a large excess of the amine. This method provides a direct route to a variety of N-substituted 5-chloro-6-methoxynicotinamides, which are of interest in medicinal chemistry.

Table 3: General Scheme for Aminolysis of this compound

| Reactant | Product |

| Ammonia (NH₃) | 5-chloro-6-methoxynicotinamide |

| Primary Amine (R-NH₂) | N-alkyl-5-chloro-6-methoxynicotinamide |

| Secondary Amine (R₂NH) | N,N-dialkyl-5-chloro-6-methoxynicotinamide |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom of this compound allows it to act as a nucleophile and a base, leading to reactions such as N-oxidation and quaternization. The electron density at the nitrogen, and thus its nucleophilicity, is influenced by the substituents on the ring.

The oxidation of the pyridine nitrogen in this compound would lead to the formation of the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids. google.comgoogle.com The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent.

The formation of the N-oxide has significant electronic and steric consequences. The N-oxide group is a strong electron-donating group through resonance and a strong electron-withdrawing group through induction. This alters the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution. Pyridine N-oxides are important intermediates in the functionalization of the pyridine ring. acs.org

Table 4: Common Reagents for N-Oxidation of Pyridines

| Reagent | Conditions |

| Hydrogen Peroxide/Acetic Acid | Heating |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent, room temperature |

| Sodium Percarbonate/Rhenium catalyst | Mild conditions |

| Urea-Hydrogen Peroxide (UHP) | Solid state or in solution |

The pyridine nitrogen of this compound can react with alkyl halides to form quaternary pyridinium (B92312) salts. rsc.org This is a nucleophilic substitution reaction where the pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. osti.gov

The rate of quaternization is dependent on the steric and electronic properties of both the pyridine derivative and the alkyl halide. researchgate.net Electron-donating groups on the pyridine ring generally increase the rate of quaternization by increasing the nucleophilicity of the nitrogen atom, while electron-withdrawing groups decrease the rate. nih.gov The formation of a quaternary salt introduces a positive charge on the nitrogen atom, which significantly alters the chemical properties of the molecule, making the pyridine ring more susceptible to nucleophilic attack. google.com

Table 5: Factors Influencing Quaternization Reactions

| Factor | Effect on Reaction Rate | Rationale |

| Pyridine Substituents | Electron-donating groups increase the rate; electron-withdrawing groups decrease the rate. | Alters the nucleophilicity of the pyridine nitrogen. |

| Alkyl Halide Structure | Less sterically hindered alkyl halides react faster (e.g., CH₃I > CH₃CH₂I). | Steric hindrance around the electrophilic carbon. |

| Leaving Group | Better leaving groups increase the rate (e.g., I⁻ > Br⁻ > Cl⁻). | Stability of the halide anion. |

| Solvent | Polar aprotic solvents can accelerate the reaction. | Solvation of the transition state. |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is a challenging transformation. The pyridine nitrogen atom exerts a strong deactivating effect on the ring, making it significantly less nucleophilic than benzene. wikipedia.orgquimicaorganica.org This deactivation is further intensified by the electron-withdrawing nature of the isopropyl carboxylate group.

However, the substituents on the ring also play a crucial role in directing any potential electrophilic attack. The 6-methoxy group is an activating group and directs electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com In this molecule, the position ortho to the methoxy group is position 5 (which is already substituted with chlorine), and the position para is position 3 (also substituted with the ester). The 5-chloro group is a deactivating group but also an ortho-para director. organicchemistrytutor.com

Given the electronic landscape of the molecule, electrophilic substitution is most likely to occur at the C4 position, which is ortho to the chloro group and meta to the methoxy and ester groups. The combined deactivating effects of the ring nitrogen and the ester group necessitate harsh reaction conditions for electrophilic substitution to proceed. Typical electrophilic aromatic substitution reactions like nitration, halogenation, and sulfonation would require forcing conditions, and yields are expected to be low.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E+) | Predicted Major Product | Rationale |

|---|---|---|

| NO₂+ | Isopropyl 5-chloro-6-methoxy-4-nitronicotinate | The C4 position is the least deactivated position available for substitution. |

| Br+ | Isopropyl 4-bromo-5-chloro-6-methoxynicotinate | Similar to nitration, the C4 position is the most likely site of attack. |

Nucleophilic Displacement Reactions at the Halogen and Methoxy Positions

The pyridine ring of this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. Both the chloro and methoxy groups are potential leaving groups in such reactions. The reactivity of halopyridines in SNAr reactions is well-documented, with fluoro and chloro substituents being effective leaving groups. nih.govacs.org

The position of the leaving group on the pyridine ring is critical. Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen. In this compound, the chloro group is at the 5-position, and the methoxy group is at the 6-position (ortho to the nitrogen). This positioning makes the 6-position particularly susceptible to nucleophilic attack.

Displacement of the 6-methoxy group with various nucleophiles, such as amines or alkoxides, can be achieved. ntu.edu.sg Similarly, the 5-chloro group can also be displaced, although the rate of this reaction may be different from the displacement of the methoxy group. rsc.org The relative reactivity of the two positions depends on the nature of the nucleophile and the reaction conditions. Studies on related 2,6-disubstituted pyridine-3-carboxylates have shown that regioselectivity can be controlled by the choice of solvent and nucleophile. nih.gov For instance, reaction with sodium methoxide (B1231860) in different solvents can lead to preferential substitution at either the 2- or 6-position. nih.gov

Table 2: Potential Nucleophilic Displacement Reactions

| Nucleophile | Potential Leaving Group | Expected Product |

|---|---|---|

| R₂NH (Amine) | Methoxy | Isopropyl 5-chloro-6-(dialkylamino)nicotinate |

| R₂NH (Amine) | Chloro | Isopropyl 6-methoxy-5-(dialkylamino)nicotinate |

| RO⁻ (Alkoxide) | Methoxy | Isopropyl 5-chloro-6-alkoxynicotinate |

Reductive Transformations of the Pyridine Ring

The pyridine ring of this compound can undergo reduction to yield partially or fully saturated derivatives. The hydrogenation of pyridines is a common method to synthesize piperidines and their derivatives, which are important structural motifs in many biologically active compounds. rsc.org

The selective reduction of the pyridine ring to a tetrahydropyridine (B1245486) derivative is a valuable transformation. Various synthetic methods have been developed for the synthesis of substituted tetrahydropyridines. auctoresonline.orgufms.brorganic-chemistry.org Catalytic hydrogenation is a powerful tool for this purpose, and the choice of catalyst and reaction conditions can influence the degree of saturation. researchgate.netresearchgate.net

For the reduction of this compound, catalysts based on rhodium, platinum, or palladium could be employed. rsc.orgresearchgate.net The reaction typically requires a hydrogen source and is often carried out under pressure. The presence of the ester group may influence the reaction, and in some cases, an "interrupted hydrogenation" strategy can be used to isolate partially saturated intermediates. nih.gov This approach involves the functionalization of an unsaturated intermediate formed during the hydrogenation process. nih.gov

The synthesis of N-substituted-1,2,3,6-tetrahydropyridines can also be achieved through a multi-step sequence involving N-amination of the pyridine, acylation, and subsequent reduction with a hydride reagent like sodium borohydride. auctoresonline.org

Table 3: General Conditions for Pyridine Reduction

| Catalyst | Hydrogen Source | Product Type | Reference |

|---|---|---|---|

| Rh₂O₃ | H₂ (gas) | Piperidine | rsc.org |

| Pd/C | H₂ (gas) | Piperidine | rsc.org |

| PtO₂ | H₂ (gas) | Piperidine | researchgate.netresearchgate.net |

Advanced Derivatization Strategies Beyond Simple Ester Modifications

Beyond simple hydrolysis or transesterification of the isopropyl ester, this compound can be subjected to more advanced derivatization strategies, primarily by leveraging the reactivity of the chloro substituent and the pyridine ring itself.

One of the most powerful methods for derivatization is through palladium-catalyzed cross-coupling reactions. youtube.com The chloro group at the 5-position can serve as a handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl or heteroaryl substituents. researchgate.netresearchgate.net This reaction typically involves reacting the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. Pyridine sulfinates have also been developed as effective coupling partners in palladium-catalyzed reactions. nih.gov

Another advanced strategy involves C-H bond functionalization. While challenging on an electron-deficient ring, methods have been developed for the site-selective functionalization of pyridines. nih.govacs.org For instance, a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) can be used to introduce a variety of functional groups. nih.govacs.org

Furthermore, derivatization can be achieved through reactions that modify the carbonyl group of the ester after its reduction to an aldehyde or alcohol, or through the formation of various amide derivatives from the corresponding carboxylic acid. nih.govresearchgate.netresearchgate.net

Table 4: Examples of Advanced Derivatization Strategies

| Reaction Type | Reagents | Functional Group Modified | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Chloro group | Isopropyl 6-methoxy-5-arylnicotinate |

| C-H Fluorination/SNAr | AgF₂, Nucleophile | C-H bond on the pyridine ring | Isopropyl 5-chloro-6-methoxy-(functionalized)nicotinate |

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Heterocyclic Compounds

The inherent reactivity of the substituted pyridine (B92270) ring in Isopropyl 5-chloro-6-methoxynicotinate makes it an ideal starting point for the construction of various heterocyclic systems. The presence of a halogen at the 5-position and an alkoxy group at the 6-position provides multiple sites for synthetic manipulation, enabling the annulation of additional rings onto the pyridine core.

Substituted nicotinates, such as this compound, are key starting materials for the synthesis of pyridine-fused heterocycles, which are prevalent in many biologically active compounds. rsc.orgnih.gov The general strategy involves the introduction of a suitable functional group, often an amine, which can then participate in an intramolecular cyclization to form a new ring fused to the pyridine core.

One prominent example is the synthesis of imidazo[1,2-a]pyridines , a class of compounds with a broad spectrum of biological activities, including antiviral properties. nih.govnih.gov The synthesis typically begins with the displacement of a halogen on the pyridine ring with an amino group. While direct nucleophilic aromatic substitution of the 5-chloro group can be challenging, a common approach involves the conversion of a related 2-chloropyridine (B119429) derivative to a 2-aminopyridine (B139424). This 2-aminopyridine intermediate can then undergo condensation with an α-halocarbonyl compound, such as ethyl bromopyruvate, to construct the fused imidazole (B134444) ring. nih.govresearchgate.netorganic-chemistry.org

Another important class of pyridine-fused systems accessible from nicotinic acid derivatives are pyrido[2,3-d]pyrimidines . rsc.orgnih.govresearchgate.net The synthesis of these bicyclic heterocycles often starts with the construction of an o-aminonicotinonitrile or a related derivative from a substituted nicotinic acid. rsc.orgnih.gov This intermediate can then be subjected to acylation or thioacylation followed by intramolecular cyclization to afford the desired pyrido[2,3-d]pyrimidine (B1209978) scaffold. rsc.orgnih.gov These compounds have shown potential as PIM-1 kinase inhibitors with cytotoxic activity against various cancer cell lines. rsc.org

The following table summarizes the types of pyridine-fused systems that can be synthesized from precursors derived from functionalized nicotinates:

| Fused Heterocyclic System | General Synthetic Approach | Key Intermediates |

| Imidazo[1,2-a]pyridines | Condensation of a 2-aminopyridine with an α-halocarbonyl compound. | 2-Aminopyridine derivatives |

| Pyrido[2,3-d]pyrimidines | Acylation/thioacylation and subsequent cyclization of an o-aminonicotinonitrile. | o-Aminonicotinonitrile derivatives |

Beyond fused systems, the functional groups on this compound can be manipulated to generate a variety of other nitrogen-containing heterocycles. For instance, the ester functionality can be converted to a hydrazide, which is a versatile intermediate for the synthesis of oxadiazoles (B1248032) and other heterocyclic systems through reactions with various aldehydes. researchgate.net The chlorine atom at the 5-position can also be a handle for introducing other functionalities through cross-coupling reactions, which can then be used to build more complex heterocyclic structures.

Integration into Multistep Organic Synthesis Campaigns

The utility of this compound extends to its role as a key fragment in multistep total synthesis of complex natural products and pharmaceutically active molecules. lifechemicals.com Its pre-functionalized nature allows for the efficient introduction of a substituted pyridine moiety into a larger molecular framework, often saving several synthetic steps.

In a typical multistep synthesis, the isopropyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments using standard peptide coupling reagents. Alternatively, the chloro group can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds, thereby elongating a carbon chain or introducing an aryl or heteroaryl group. The methoxy (B1213986) group can also be selectively cleaved to a hydroxyl group if needed, providing another point for modification.

Contribution to Chemical Library Design and Early-Stage Discovery Programs

In the realm of medicinal chemistry and drug discovery, the generation of chemical libraries containing diverse but structurally related compounds is crucial for identifying new lead compounds. Substituted pyridines are recognized as "privileged scaffolds" due to their frequent appearance in biologically active molecules. lifechemicals.com

This compound is an excellent starting material for the construction of such libraries. The three distinct functional groups offer multiple points of diversification. For example, a library of amides can be readily prepared by reacting the corresponding acyl chloride (derived from the carboxylic acid) with a diverse set of amines. Similarly, a variety of substituents can be introduced at the 5-position via cross-coupling reactions with a range of boronic acids or organostannanes. This modular approach allows for the rapid generation of a large number of analogues for structure-activity relationship (SAR) studies.

Considerations of Regioselectivity and Functional Group Compatibility in Downstream Syntheses

The successful application of this compound in synthesis hinges on understanding and controlling the regioselectivity of its reactions and ensuring the compatibility of its functional groups with various reaction conditions.

Regioselectivity: The pyridine ring in this compound has several potential sites for reaction. Electrophilic aromatic substitution is generally difficult on pyridine rings unless activated by strongly electron-donating groups. Nucleophilic aromatic substitution (SNAr) is more common, particularly at the positions ortho and para to the ring nitrogen. In the case of this compound, the 6-position is occupied by a methoxy group. While the 5-chloro substituent is not ideally positioned for SNAr, under forcing conditions or with specific catalysts, displacement can occur. More commonly, the chloro group is utilized in transition-metal-catalyzed cross-coupling reactions. The regioselectivity of such reactions is generally high, occurring specifically at the carbon-chlorine bond. nih.gov

Functional Group Compatibility: The presence of multiple functional groups requires careful planning of synthetic routes to avoid unwanted side reactions.

Ester Group: The isopropyl ester is generally stable under neutral and mildly acidic or basic conditions. However, it is susceptible to hydrolysis under strong acidic or basic conditions. It is also incompatible with strong reducing agents like lithium aluminum hydride.

Chloro Group: The chloro group is a versatile handle for cross-coupling reactions. However, it can also be reduced under certain hydrogenation conditions. Its reactivity in nucleophilic substitution is lower than that of chloro groups at the 2- or 4-positions of the pyridine ring.

Methoxy Group: The methoxy group is generally stable to a wide range of reaction conditions. It can be cleaved to a hydroxyl group using strong acids like HBr or BBr3, which might be a desired transformation in some synthetic schemes.

The following table provides a summary of the compatibility of the functional groups in this compound with common reaction conditions:

| Functional Group | Compatible Conditions | Incompatible Conditions |

| Isopropyl Ester | Neutral, mildly acidic/basic conditions, many cross-coupling reactions. | Strong acid, strong base, strong reducing agents (e.g., LiAlH4). |

| Chloro | Cross-coupling reactions (e.g., Suzuki, Stille), mild nucleophilic substitution. | Strong reducing conditions (e.g., catalytic hydrogenation). |

| Methoxy | Most standard reaction conditions, including many cross-coupling and redox reactions. | Strong Lewis acids (e.g., BBr3), strong protic acids (e.g., HBr). |

By carefully selecting reagents and reaction conditions, chemists can selectively manipulate one functional group while leaving the others intact, thus enabling the synthesis of complex and highly functionalized molecules from this versatile building block.

Theoretical and Computational Investigations in Nicotinate Chemistry

Computational Chemistry Approaches to Nicotinate (B505614) Reactivity and Properties

Computational chemistry provides a detailed, atomistic view of chemical processes that can be difficult to obtain through experimental means alone. For nicotinate derivatives, these methods can elucidate electronic structure, molecular geometry, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for studying reaction mechanisms. For nicotinate derivatives, DFT can be employed to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies.

For instance, in reactions involving the pyridine (B92270) ring of a molecule like Isopropyl 5-chloro-6-methoxynicotinate, DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack. By modeling the interaction of the nicotinate with various reagents, researchers can compute the reaction pathways for processes such as nucleophilic aromatic substitution or cross-coupling reactions. These calculations provide valuable data on the reaction's feasibility and selectivity. researchgate.netchemrxiv.orgresearchgate.net

A typical DFT study of a reaction mechanism would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates or transition states are optimized to find the lowest energy conformation.

Frequency Calculations: These are performed to confirm the nature of the optimized structures. Reactants and products will have all positive frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These theoretical investigations can offer guidance for the efficient synthesis of complex molecules. chemrxiv.org The insights gained from DFT studies can help in selecting the appropriate reaction conditions, such as temperature and catalyst, to favor the desired product. mdpi.com

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.

For this compound, MD simulations can be used to understand its conformational landscape. The molecule has several rotatable bonds, including those in the isopropyl ester and methoxy (B1213986) groups. The relative orientation of these groups can influence the molecule's physical properties and its interactions with other molecules.

MD simulations can provide information on:

Preferred Conformations: By analyzing the simulation trajectory, the most stable and frequently occurring conformations of the molecule can be identified.

Conformational Flexibility: The simulations reveal the range of motion available to different parts of the molecule and the energy barriers between different conformations.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences of the nicotinate derivative.

This understanding of the molecule's dynamic behavior is crucial for predicting its properties and reactivity in different environments. elifesciences.orgmdpi.comelifesciences.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Nicotinate Derivatives (focused on chemical reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property, in this case, their chemical reactivity. chemrevlett.com By identifying the key molecular features that influence reactivity, QSAR can be used to predict the reactivity of new, un-synthesized compounds.

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structure in a numerical format. For predicting chemical reactivity, these descriptors can be derived from the molecule's 2D or 3D structure and can be calculated using computational chemistry methods.

Examples of theoretical molecular descriptors relevant to chemical reactivity include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a particularly important indicator of chemical reactivity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and can include more sophisticated measures of reactivity, such as electrophilicity and nucleophilicity indices. researchgate.net

The selection of appropriate descriptors is a critical step in developing a robust QSAR model. mdpi.com

Once a set of molecular descriptors has been calculated for a series of nicotinate derivatives with known reactivity data (e.g., reaction rates, equilibrium constants), a mathematical model can be built to correlate the descriptors with the reactivity. Various statistical and machine learning techniques can be used for this purpose, including:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the reactivity to a combination of the most important descriptors. chemrevlett.com

Partial Least Squares (PLS): A statistical method that is useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Algorithms: More advanced methods like support vector machines, random forests, and neural networks can capture non-linear relationships between the descriptors and reactivity. nih.gov

A well-validated QSAR model can then be used to predict the chemical reactivity of new nicotinate derivatives based solely on their calculated molecular descriptors. This predictive capability is highly valuable in the early stages of chemical research and development. researchgate.netwjpsonline.com

In Silico Screening and Design for Novel Synthetic Pathways

Computational methods can also be used to design and evaluate new synthetic routes for nicotinate derivatives. This in silico approach can save significant time and resources compared to traditional trial-and-error experimental work.

The process of in silico screening and design for synthetic pathways can involve several steps:

Retrosynthetic Analysis: Computational tools can be used to perform a retrosynthetic analysis of the target molecule, this compound, to identify potential starting materials and key bond disconnections.

Reaction Database Searching: Large databases of chemical reactions can be searched to find known transformations that could be applied to the synthesis of the target molecule or its intermediates.

Reaction Prediction: More advanced computational models can predict the outcome of a chemical reaction, including the major products and potential byproducts. These models can be based on mechanistic principles or machine learning algorithms trained on vast amounts of reaction data.

Pathway Evaluation: Once several potential synthetic pathways have been identified, they can be evaluated based on various criteria, such as the predicted yield, the cost and availability of starting materials, and the number of synthetic steps.

By leveraging these computational tools, chemists can more efficiently explore the vast space of possible synthetic routes and prioritize the most promising ones for experimental validation. orientjchem.orgnih.govresearchgate.netresearchgate.net

Prediction of Spectroscopic Properties from Computational Models for Structural Elucidation

In the structural elucidation of novel compounds such as this compound, computational chemistry serves as a powerful predictive tool, offering insights into spectroscopic properties that complement and guide experimental analysis. The application of theoretical models, particularly those based on Density Functional Theory (DFT), allows for the ab initio prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data. This computational pre-assessment is invaluable for confirming molecular structures, assigning experimental spectra, and understanding the electronic and geometric factors that influence spectroscopic behavior.

The predictive process commences with the in silico construction of the this compound molecule. This is followed by a geometry optimization calculation, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to determine the most stable three-dimensional conformation of the molecule. This optimized geometry is crucial as the accuracy of the subsequent spectroscopic predictions is highly dependent on the accuracy of the calculated molecular structure.

Once the lowest energy conformation is identified, the same level of theory is employed to calculate the magnetic shielding tensors for each nucleus to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard compound like tetramethylsilane (B1202638) (TMS), provide a predicted NMR spectrum. By comparing the calculated shifts with experimental data, a confident assignment of each resonance to a specific atom within the molecule can be achieved. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects, which can be modeled computationally, or by identifying potential inaccuracies in the assumed structure.

Similarly, computational models can predict the vibrational frequencies of the molecule, which correspond to the absorption bands observed in an IR spectrum. The calculation of the harmonic vibrational frequencies provides a set of theoretical vibrational modes and their corresponding intensities. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. The predicted IR spectrum is instrumental in assigning specific absorption bands to the stretching, bending, and torsional motions of the various functional groups within this compound, such as the C=O of the ester, the C-Cl bond, the C-O-C ether linkage, and the aromatic C-H and C=C/C=N vibrations of the pyridine ring.

The following tables present hypothetical, yet realistic, DFT-predicted spectroscopic data for this compound, based on established computational methodologies for similar organic molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring C2-H | 8.15 | - |

| Pyridine Ring C4-H | 7.98 | - |

| Pyridine Ring C2 | - | 150.2 |

| Pyridine Ring C3 | - | 125.8 |

| Pyridine Ring C4 | - | 112.5 |

| Pyridine Ring C5 | - | 145.3 |

| Pyridine Ring C6 | - | 160.1 |

| Methoxy (-OCH₃) | 3.95 | 53.7 |

| Isopropyl CH | 5.10 | 69.5 |

| Isopropyl CH₃ | 1.35 | 21.8 |

| Carbonyl (C=O) | - | 164.9 |

Table 2: Predicted Major IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds on the pyridine ring |

| C-H stretch (aliphatic) | 2980-2950 | Asymmetric and symmetric stretching of C-H in the isopropyl and methoxy groups |

| C=O stretch (ester) | 1725 | Stretching of the carbonyl group |

| C=C/C=N stretch (ring) | 1600-1450 | Aromatic ring stretching vibrations |

| C-H bend (aliphatic) | 1470-1370 | Bending vibrations of the isopropyl and methoxy groups |

| C-O stretch (ester/ether) | 1300-1100 | Stretching of the C-O bonds in the ester and ether linkages |

| C-Cl stretch | 850-800 | Stretching of the carbon-chlorine bond |

These computational predictions provide a detailed and atom-specific framework for the interpretation of experimental spectroscopic data. The synergy between theoretical calculations and experimental measurement is a cornerstone of modern chemical analysis, enabling the unambiguous structural elucidation of complex molecules like this compound.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For Isopropyl 5-chloro-6-methoxynicotinate, both ¹H and ¹³C NMR would be utilized to map out the complete atomic connectivity.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals would confirm the presence of the isopropyl and methoxy (B1213986) groups, as well as the protons on the pyridine (B92270) ring. The isopropyl group would be expected to exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The methoxy group would appear as a singlet, and the two aromatic protons on the pyridine ring would likely present as distinct singlets or doublets, depending on their coupling.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would correspond to a distinct signal in the spectrum, confirming the presence of the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the isopropyl and methoxy substituents.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and can offer insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental composition. The presence of the chlorine atom would be readily identifiable from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum.

Electron impact (EI) or electrospray ionization (ESI) techniques could be used to generate ions. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule would break apart in a predictable manner, yielding fragment ions that correspond to different substructures of this compound.

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, UPLC, GC)

Chromatographic techniques are paramount for the separation of this compound from any impurities or starting materials and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used for non-volatile compounds. A suitable reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be developed to achieve optimal separation. The purity of the compound would be determined by the area percentage of its peak in the chromatogram.

Gas Chromatography (GC) could also be employed if the compound is sufficiently volatile and thermally stable. A capillary column with an appropriate stationary phase would be selected to separate the compound from any volatile impurities.

| Technique | Purpose | Typical Mobile/Stationary Phase |

| HPLC/UPLC | Purity assessment and separation of non-volatile compounds | Reversed-phase C18 column with a water/acetonitrile or water/methanol (B129727) gradient |

| GC | Purity assessment and separation of volatile compounds | Capillary column with a polysiloxane-based stationary phase |

X-ray Crystallography for Definitive Solid-State Structure Determination

For compounds that can be obtained in a crystalline form, X-ray crystallography provides the most definitive three-dimensional structural information. If a suitable single crystal of this compound can be grown, this technique can be used to determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would provide an unambiguous confirmation of the compound's structure and stereochemistry, if applicable.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups within its structure. Key expected vibrational frequencies include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1720-1740 |

| C-O (Ester) | ~1100-1300 |

| C-Cl | ~600-800 |

| Aromatic C=C | ~1450-1600 |

| C-H (aliphatic and aromatic) | ~2850-3100 |

The presence of these characteristic peaks would provide strong evidence for the proposed structure of this compound.

Future Directions in Isopropyl 5 Chloro 6 Methoxynicotinate Research

Development of Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of Isopropyl 5-chloro-6-methoxynicotinate and its derivatives will increasingly focus on green chemistry principles to minimize environmental impact and enhance efficiency. ijarsct.co.in Traditional synthetic routes for pyridine (B92270) derivatives often rely on harsh conditions and hazardous reagents. rasayanjournal.co.in Modern sustainable methods offer significant advantages, including reduced waste, shorter reaction times, and higher yields. rasayanjournal.co.inresearchgate.net

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. ijarsct.co.innih.gov

Multicomponent Reactions (MCRs): One-pot MCRs enhance efficiency and atom economy by combining multiple reactants in a single step, reducing the need for intermediate purification and minimizing solvent waste. researchgate.netnih.gov

Biocatalysis: Enzymes, such as lipases, can be used for specific transformations under mild conditions. For example, enzymatic processes have been successfully used in the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors, a method that could be adapted for nicotinate (B505614) esters. nih.gov

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions is a critical goal. rasayanjournal.co.inresearchgate.net

| Parameter | Traditional Synthesis (e.g., Hantzsch, Chichibabin) ijarsct.co.in | Sustainable "Green" Synthesis rasayanjournal.co.innih.gov |

|---|---|---|

| Reaction Conditions | Often require high temperatures, long reaction times, and harsh reagents. | Milder conditions, significantly shorter reaction times (e.g., 2-7 minutes for microwave synthesis). nih.gov |

| Solvents | Typically uses hazardous and volatile organic solvents. | Employs safer solvents (water, ethanol, ionic liquids) or solvent-free conditions. rasayanjournal.co.in |

| Efficiency & Yield | Can suffer from low yields and the formation of by-products. | Generally provides higher yields (e.g., 82-94% for microwave MCRs) and purer products. nih.gov |

| Environmental Impact | Generates significant chemical waste and poses environmental/health risks. | Eco-friendly, minimizes waste (high atom economy), and reduces energy consumption. rasayanjournal.co.in |

| Methodology | Multi-step processes requiring isolation of intermediates. | One-pot multicomponent reactions, use of reusable catalysts, biocatalysis. nih.govnih.gov |

Exploration of Unprecedented Chemical Transformations

The functional groups of this compound—a chloro substituent, a methoxy (B1213986) group, and an ester—provide multiple handles for novel chemical transformations. Future research will explore unprecedented reactions to create a diverse library of new molecules.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the chloro and ester groups, makes the chlorine atom susceptible to displacement by various nucleophiles. chempanda.comwikipedia.org This allows for the introduction of amines, thiols, alkoxides, and other functional groups at the 5-position.

C-H Functionalization: Modern catalysis offers powerful tools for the direct functionalization of C-H bonds, which are ubiquitous but traditionally unreactive. Palladium-catalyzed C-H activation, for instance, could enable the introduction of new substituents at the remaining C-H positions on the pyridine ring, guided by the existing groups. acs.org

Cross-Coupling Reactions: The chloro group can serve as a site for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Transformations of Existing Groups: The methoxy group could be demethylated to reveal a hydroxypyridine (pyridone) tautomer, opening up new avenues of reactivity. The isopropyl ester could be hydrolyzed to the corresponding nicotinic acid or transesterified to introduce different alkyl groups, altering the compound's physical and chemical properties. belnauka.by

| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Outcome |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C5-Cl Bond | Amines, Thiols, Alkoxides | Introduction of diverse N, S, or O-based functional groups. wikipedia.org |

| Suzuki Cross-Coupling | C5-Cl Bond | Aryl/alkyl boronic acids, Pd catalyst | Formation of a new C-C bond, linking aryl or alkyl groups. |

| C-H Activation/Arylation | Ring C-H Bonds | Aryl halides, Pd(II) catalyst, Pyridone ligands | Direct formation of C-Aryl bonds without pre-functionalization. acs.org |

| O-Demethylation | C6-OCH3 Group | Lewis acids (e.g., BBr3) or strong nucleophiles | Conversion to a 6-hydroxynicotinate (pyridone) derivative. |

| Transesterification | Isopropyl Ester | Different alcohols, Acid/Base catalyst | Modification of the ester group to tune solubility and reactivity. |

Potential Applications in Advanced Chemical Materials Science

The unique electronic and structural features of the pyridine scaffold suggest that this compound could be a valuable building block in materials science. nih.gov The pyridine nitrogen atom provides an excellent coordination site for metals, while the conjugated ring system offers interesting electronic properties. eurekaselect.com

Ligands for Metal Complexes and Catalysis: The pyridine nitrogen can act as a ligand to form coordination complexes with various transition metals. These metal complexes could exhibit catalytic activity, unique photophysical properties, or be used in sensing applications. eurekaselect.com

Metal-Organic Frameworks (MOFs): If the ester is hydrolyzed to a carboxylic acid, the resulting molecule can serve as an organic linker to construct MOFs. These materials have high porosity and are promising for applications in gas storage, separation, and catalysis.

Organic Electronics: Pyridine-containing compounds are used in organic light-emitting diodes (OLEDs), molecular wires, and other electronic devices due to their electron-deficient nature and ability to participate in π-stacking interactions. rasayanjournal.co.in

Functional Polymers: The compound could be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group via substitution of the chlorine) and then incorporated into polymers to impart specific properties like thermal stability, conductivity, or metal-ion binding capacity.

| Application Area | Key Structural Feature | Potential Function |

|---|---|---|

| Homogeneous Catalysis | Pyridine Nitrogen Atom | Acts as a ligand to stabilize and tune the reactivity of a metal catalyst center. eurekaselect.com |

| Metal-Organic Frameworks (MOFs) | Carboxylate (post-hydrolysis), Pyridine N | Serves as a multitopic organic linker to build porous crystalline materials. |

| Organic Electronics | Aromatic Pyridine Ring (π-system) | Functions as an electron-transporting or light-emitting component in devices. rasayanjournal.co.in |

| Functional Polymers | Reactive Handles (Cl, Ester) | Allows for incorporation into a polymer backbone to introduce specific chemical or physical properties. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing represents a major advancement in chemical manufacturing. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability. nih.govrsc.org These technologies are highly suitable for the synthesis of heterocyclic compounds like this compound. Studies have shown that reactions such as condensations and esterifications for pyridine derivatives can be significantly accelerated in continuous flow reactors, often with improved yields compared to batch methods. acs.org

Furthermore, the field of automated synthesis is rapidly evolving. Platforms that use pre-packaged reagent cartridges and robotic systems can accelerate the discovery and optimization of new molecules. nih.govyoutube.com By integrating the synthesis of this compound derivatives into an automated workflow, researchers can rapidly generate libraries of related compounds. researchgate.netresearchgate.net This high-throughput approach is invaluable for screening for biological activity or desirable material properties, significantly shortening development timelines.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and side reactions. | Excellent control due to high surface-area-to-volume ratio, ensuring uniform conditions. |

| Safety | Handling large volumes of hazardous reagents poses significant risks. | Small reaction volumes at any given time minimize risks of explosions or thermal runaways. |

| Scalability | Difficult to scale; often requires complete re-optimization of conditions. | Easily scalable by running the system for a longer duration ("scaling out"). |

| Reaction Time & Yield | Can be slow with variable yields (e.g., 2h for 70% yield in a batch example). acs.org | Often faster with higher yields (e.g., 52 min for 89% yield in a flow equivalent). acs.org |

| Integration | Difficult to integrate with in-line analysis and purification. | Easily coupled with in-line monitoring (e.g., LC-MS, NMR) and purification modules. nih.gov |

Advancements in Computational Modeling for Reaction Discovery and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. nih.govmdpi.com In the context of this compound, computational modeling will be instrumental in predicting its properties and guiding future experimental work.

Key applications of computational modeling include:

Reaction Mechanism Elucidation: DFT calculations can map out the entire energy profile of a reaction, identifying transition states and intermediates. researchgate.netucl.ac.uk This insight is crucial for understanding why a reaction is successful or fails, and for optimizing conditions to favor a desired product.

Predicting Reactivity: By calculating electronic properties such as Frontier Molecular Orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. nih.govnih.gov

Structure-Property Relationships: Computational models can predict the physical, chemical, and electronic properties of novel, yet-to-be-synthesized derivatives. This allows for the in silico screening of large virtual libraries to identify candidates with desirable characteristics (e.g., for materials science or medicinal chemistry) before committing to laborious lab synthesis. researchgate.net

Spectroscopic Analysis: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra), which aids in the characterization and structure confirmation of newly synthesized compounds. nih.govmdpi.com

| Computational Method | Objective | Predicted Parameters | Impact on Research |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Study | Transition state energies, reaction pathways, activation barriers. researchgate.net | Optimizes reaction conditions and explains observed selectivity. |

| Frontier Molecular Orbital (FMO) Theory | Reactivity Prediction | HOMO/LUMO energy levels and distributions. nih.gov | Identifies sites for nucleophilic/electrophilic attack. |

| Molecular Dynamics (MD) Simulation | Interaction with Biomolecules/Materials | Binding energies, conformational changes. | Aids in drug design and understanding material interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Biological activity, toxicity, physical properties. | Enables virtual screening and prioritizes synthetic targets. |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Isopropyl 5-chloro-6-methoxynicotinate, and how should data be interpreted?

- Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity, focusing on the methoxy (δ 3.8–4.0 ppm) and isopropyl ester (δ 1.2–1.4 ppm for methyl groups) signals. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for assessing purity (>98%). Cross-reference observed spectral data with published analogs, such as 5-chloro-6-methoxynicotinic acid derivatives, to validate assignments .

Q. What are the common synthetic precursors and intermediates for this compound?